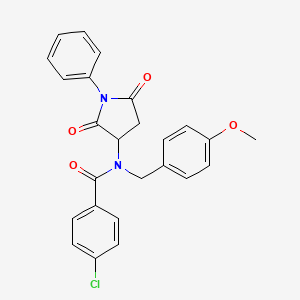
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as Dimesna, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of mesna, which is a well-known drug used in chemotherapy to prevent bladder damage caused by certain medications. Dimesna has been found to possess various properties that make it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is not fully understood, but it is believed to act by increasing the levels of glutathione, a natural antioxidant, in the body. Glutathione has been shown to protect cells from damage caused by free radicals, which are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of glutathione in the body, which can help protect cells from damage. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to have anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms associated with various inflammatory disorders.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied, and its properties and potential applications are well understood. However, one limitation of using N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is that it can be unstable in certain conditions, which can affect its effectiveness.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. One potential direction is to further investigate its anti-cancer properties and its potential use in combination therapy with other chemotherapy drugs. Additionally, further research can be conducted to better understand the mechanism of action of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and how it interacts with other molecules in the body. Finally, research can be conducted to investigate the potential applications of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in other fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its anti-cancer properties, ability to increase glutathione levels, and anti-inflammatory properties make it a potential candidate for use in combination therapy and the treatment of various diseases. While there are limitations to its use in lab experiments, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide remains a valuable compound for further research and investigation.
合成法
The synthesis of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide involves the reaction of 2,6-dimethylaniline and 3-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is in the field of cancer research. N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-6-4-9-15(10-12)11-20(18,19)17-16-13(2)7-5-8-14(16)3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHLNNQYLZSOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

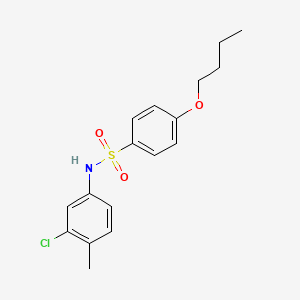
![methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)

![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)
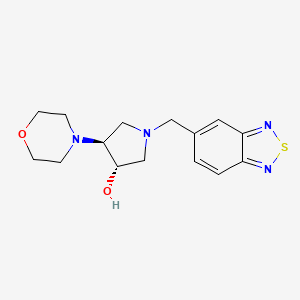
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5071019.png)

![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)
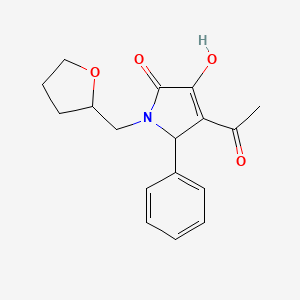
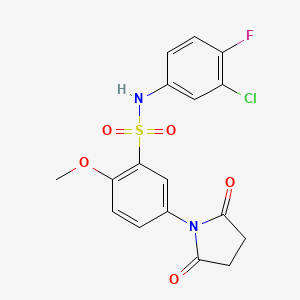
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)
